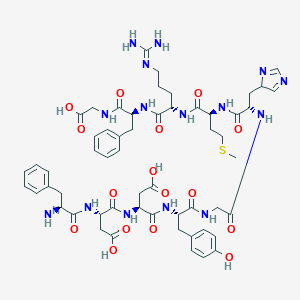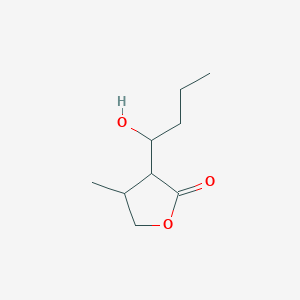
3-(1-Hydroxybutyl)-4-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxybutyl)-4-methyloxolan-2-one, also known as HMO, is a cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. HMO is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied in recent years. In
作用機序
The mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to interact with proteins such as serum albumin, which can affect its pharmacokinetics.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, this compound has been reported to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, including its ease of synthesis and availability. This compound is also stable under various conditions, making it suitable for use in different experimental setups. However, this compound has some limitations, including its relatively low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of this compound's potential use in drug delivery systems, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new analytical methods for the detection and quantification of this compound can help to improve our understanding of its mechanism of action and potential applications.
Conclusion
In conclusion, this compound is a versatile cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. This compound can be synthesized using different methods, and its mechanism of action has been extensively studied. This compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential use in drug delivery systems and as a therapeutic agent for various diseases.
合成法
3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-methyloxolan-2-one with 1-hydroxybutyl lithium or 1-hydroxybutyl magnesium bromide. Microbial fermentation, on the other hand, involves the use of microorganisms such as Pseudomonas putida, which can produce this compound from renewable resources such as glucose.
科学的研究の応用
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In the food and beverage industry, this compound has been used as a flavoring agent due to its fruity and floral aroma. In pharmaceuticals, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to enhance drug delivery. In biotechnology, this compound has been studied for its potential use in the production of bioplastics and biofuels.
特性
| 124753-55-5 | |
分子式 |
C9H16O4 |
分子量 |
172.22 g/mol |
IUPAC名 |
3-(1-hydroxybutyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3 |
InChIキー |
QXCJMSMGYHDDLQ-BWZBUEFSSA-N |
異性体SMILES |
CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |
SMILES |
CCCC(C1C(COC1=O)C)O |
正規SMILES |
CCCC(C1C(COC1=O)C)O |
同義語 |
2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide IM 2 autoregulator IM-2 autoregulato |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
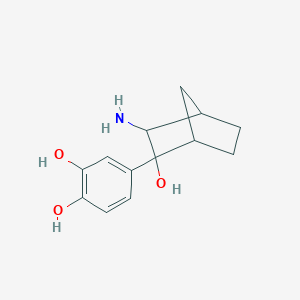
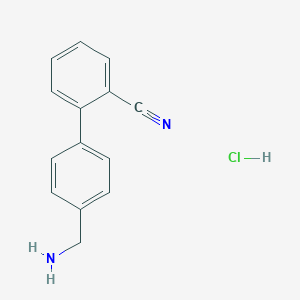



![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)




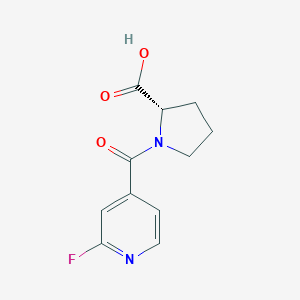
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
